2-(4-Chloro-6-methylpyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline is a heterocyclic compound that combines a pyrimidine ring with a tetrahydroisoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline typically involves the reaction of 4-chloro-6-methyl-2-aminopyrimidine with a suitable tetrahydroisoquinoline derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while nucleophilic substitution can result in the formation of various substituted derivatives .
Scientific Research Applications
2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features but different reactivity and applications.
4-Chloro-6-methyl-pyrimidin-2-yl)-ethyl-amine: Another similar compound used in different synthetic and research contexts.
Uniqueness
2-(4-Chloro-6-methyl-pyrimidin-2-yl)-1,2,3,4-tetrahydro-isoquinoline is unique due to its combination of a pyrimidine ring and a tetrahydroisoquinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H14ClN3 |
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Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-(4-chloro-6-methylpyrimidin-2-yl)-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H14ClN3/c1-10-8-13(15)17-14(16-10)18-7-6-11-4-2-3-5-12(11)9-18/h2-5,8H,6-7,9H2,1H3 |
InChI Key |
MJFWKMICOGCCFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC3=CC=CC=C3C2)Cl |
Origin of Product |
United States |
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